molecular formula C14H10O3 B1306158 2-(2-formylphenyl)benzoic Acid CAS No. 6720-26-9

2-(2-formylphenyl)benzoic Acid

Cat. No. B1306158
CAS RN: 6720-26-9
M. Wt: 226.23 g/mol
InChI Key: NXEWGTWUNXITOI-UHFFFAOYSA-N
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Description

2-(2-formylphenyl)benzoic Acid, also known as o-Phthalaldehydic acid, is a chemical compound with the formula C8H6O3 . It is a derivative of benzoic acid, characterized by the presence of a formyl group .


Molecular Structure Analysis

The molecular structure of 2-(2-formylphenyl)benzoic Acid consists of a benzoic acid core with a formyl group attached to the second carbon of the phenyl ring . The molecular weight of this compound is 150.1314 g/mol .

Scientific Research Applications

Proteomics Research

2-(2-formylphenyl)benzoic Acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can serve as a specialty reagent in the identification and quantification of proteins, particularly in the development of new assays that can detect post-translational modifications or interactions with other biomolecules.

Liquid Crystal Synthesis

This compound is a precursor in the synthesis of liquid crystalline materials . Due to its structural properties, it can be used to create mesogenic compounds that exhibit liquid crystalline phases, which are crucial for display technologies, thermography, and optoelectronics.

Polymer Chemistry

2-(2-formylphenyl)benzoic Acid: is involved in the creation of polymers with specific characteristics. It can be incorporated into polymer chains to alter their physical properties, such as thermal stability, rigidity, and solubility, which is beneficial for engineering advanced materials .

Boron Neutron Capture Therapy (BNCT)

2-(2-formylphenyl)benzoic Acid: can be used to synthesize boron-containing compounds that are applicable in BNCT, a type of cancer treatment. The boronated compounds accumulate in cancer cells and are then irradiated with neutrons, leading to the destruction of the cancer cells while sparing healthy tissue .

Safety and Hazards

While specific safety and hazard information for 2-(2-formylphenyl)benzoic Acid is not available, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWGTWUNXITOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383354
Record name 2-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6720-26-9
Record name 2-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6720-26-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(2-formylphenyl)benzoic acid in atmospheric chemistry research?

A1: 2-(2-formylphenyl)benzoic acid was identified as a major product in the heterogeneous reaction of ozone with phenanthrene particles. [] This reaction, occurring on the surface of airborne particles, contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Understanding the formation mechanisms and products of such reactions, like the production of 2-(2-formylphenyl)benzoic acid, is crucial for modeling atmospheric processes and developing mitigation strategies.

Q2: How is 2-(2-formylphenyl)benzoic acid formed from phenanthrene in the atmosphere?

A2: The study demonstrated that ozone can react with phenanthrene particles through two primary pathways. [] In one pathway, ozone attacks the aromatic ring structure of phenanthrene, leading to the formation of 2,2'-diformylbiphenyl. [] This diformyl compound can further react with ozone, ultimately producing 2-(2-formylphenyl)benzoic acid. [] This finding highlights the complex, multi-step oxidation processes that occur in the atmosphere, transforming primary emissions into a variety of secondary products.

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